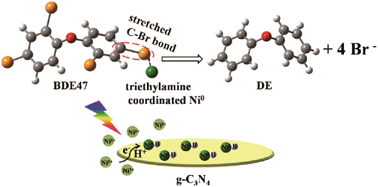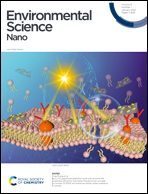Ligand directed debromination of tetrabromodiphenyl ether mediated by nickel under visible irradiation†
Environmental Science: Nano Pub Date: 2019-04-04 DOI: 10.1039/C9EN00175A
Abstract
Polybrominated diphenyl ethers (PBDEs) with low bromine substitution, represented by 2,2′,4,4′-tetrabromodiphenyl ether (BDE47), display high biological toxicity. These compounds are highly mobile in aquatic environments, yet their reductive conversion is challenging due to thermodynamic and kinetic considerations. Herein, we develop a catalytic system based on metallic Ni (formed in situ on carbon nitride) that accomplished the complete debromination of BDE47 under visible irradiation with triethylamine as the activity directing agent and electron/proton donor. Employment of triethylamine enabled a more competitive carbon–bromine bond activation, via either nucleophilic attack by surface hydrogen/hydride species on the Ni surface or oxidative addition to the Ni site, with less interference from hydrogen evolution. Density functional theory (DFT) calculation suggested that surface coordination of TEA promotes the bond weakening of BDE47 on metallic Ni. Such a cost-effective system with a benign hydrogen donor is promising for the elimination of PBDEs and other halogenated aromatic contaminants.

Recommended Literature
- [1] Retracted Article: Computational fluid dynamics modeling of the millisecond methane steam reforming in microchannel reactors for hydrogen production
- [2] Synthesis and characterization of chiral recyclable dimeric copper(ii)–salen complexes and their catalytic application in asymmetric nitroaldol (Henry) reaction†
- [3] Hot off the Press
- [4] Radical reactions promoted by trivalent tertiary phosphines
- [5] Contents list
- [6] A novel strategy to synthesize well-defined PS brushes on silica particles by combination of lithium–iodine exchange (LIE) and surface-initiated living anionic polymerization (SI-LAP)†
- [7] Observation of pH-, solvent-, spin-, and excitation-dependent blue photoluminescence from carbonnanoparticles†
- [8] Ultra-robust carbon fibers for multi-media purification via solar-evaporation†
- [9] Supramolecular organization of highly conducting organic thin films by the Langmuir-Blodgett technique
- [10] Self-powered deep brain stimulation via a flexible PIMNT energy harvester†










